(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 33912-87-7
VCID: VC0045856
InChI: InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
SMILES: CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid

CAS No.: 33912-87-7

Reference Standards

VCID: VC0045856

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid - 33912-87-7

CAS No. 33912-87-7
Product Name (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
IUPAC Name 3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Standard InChI InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
Standard InChIKey RQLYPCLOROQBGI-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Synonyms N-[(Phenylmethoxy)carbonyl]glycyl-L-valine; Z-Gly-val-OH; Z-glycyl-L-valine; N-Carbobenzyloxylglycyl-L-valine; (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic Acid
PubChem Compound 118117
Last Modified Nov 11 2021
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